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molecular formula C26H16N2O2 B3067460 4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde CAS No. 120085-99-6

4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde

Cat. No. B3067460
M. Wt: 388.4 g/mol
InChI Key: UGTIDCSATIABNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05998594

Procedure details

Compound (3) (2.00 g, 2.96 mmol) and powdered NaOH (0.71 g, 17.7 mmol) were refluxed in propionic acid (15 mL) for 6 h under argon. The propionic acid was evaporated under reduced pressure and replaced with THF (25 mL) and 2M NaOH (5 mL). The solution was stirred for 1 h, and then the THF was evaporated. Water (20 mL) was added and the pH adjusted to ~8 with HCl. The solution was extracted with CH2Cl2 (3×100 mL). Yield 0.92 g (80%). 1H NMR (CDCl3) δ8.38 (s, 2H), 8.64 (d, J=8.4 Hz, 4H), 8.42 (d, J=8.4 Hz, 2H), 8.25 (d, J=8.4 Hz, 2H), 8.13 (d, J=8.4 Hz, 4H), 7.89 (s, 2H).
Name
Compound ( 3 )
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:22]=[CH:21][C:20]3[C:11](=[C:12]4[C:17](=[CH:18][CH:19]=3)[CH:16]=[CH:15][C:14]([C:23]3[CH:28]=CC(C(Br)Br)=[CH:25][CH:24]=3)=[N:13]4)[N:10]=2)=[CH:5][CH:4]=1.[OH-:33].[Na+].[C:35]([OH:39])(=O)[CH2:36][CH3:37]>>[CH:2]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:22]=[CH:21][C:20]3[C:11](=[C:12]4[C:17](=[CH:18][CH:19]=3)[CH:16]=[CH:15][C:14]([C:23]3[CH:28]=[CH:37][C:36]([CH:35]=[O:39])=[CH:25][CH:24]=3)=[N:13]4)[N:10]=2)=[CH:5][CH:4]=1)=[O:33] |f:1.2|

Inputs

Step One
Name
Compound ( 3 )
Quantity
2 g
Type
reactant
Smiles
BrC(C1=CC=C(C=C1)C1=NC2=C3N=C(C=CC3=CC=C2C=C1)C1=CC=C(C=C1)C(Br)Br)Br
Name
Quantity
0.71 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
C(CC)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The propionic acid was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the THF was evaporated
ADDITION
Type
ADDITION
Details
Water (20 mL) was added
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with CH2Cl2 (3×100 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)C1=CC=C(C=C1)C1=NC2=C3N=C(C=CC3=CC=C2C=C1)C1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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